molecular formula C8H9ClF3NO B1421023 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride CAS No. 1185304-48-6

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1421023
CAS No.: 1185304-48-6
M. Wt: 227.61 g/mol
InChI Key: AORFTHQHDDZQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H9ClF3NO. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 4-position and a trifluoromethyl group at the 2-position. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group, forming 4-methoxy-2-aminobenzene.

    Trifluoromethylation: The amino group is then reacted with trifluoromethylating agents to introduce the trifluoromethyl group at the 2-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 4-Methoxyaniline

Uniqueness

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-13-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORFTHQHDDZQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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